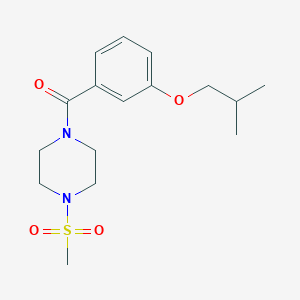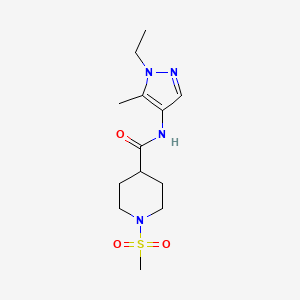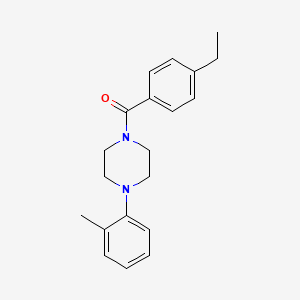![molecular formula C18H21NO3 B4725867 N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide
Vue d'ensemble
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzamide derivatives and exhibits unique pharmacological properties that make it a promising candidate for scientific research.
Mécanisme D'action
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological functions, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR by this compound results in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammation, and cognitive enhancement. It has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. This compound has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide exhibits several advantages for lab experiments, including high potency, selectivity, and low toxicity. However, its use in lab experiments is limited by its high cost and limited availability. This compound also exhibits poor solubility in water, which may restrict its use in certain experimental settings.
Orientations Futures
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide holds promise for future research in various neurological disorders. Some potential future directions for research include:
1. Investigating the potential therapeutic applications of this compound in other neurological disorders, such as multiple sclerosis and traumatic brain injury.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studying the underlying mechanisms of this compound's neuroprotective and anti-inflammatory effects to identify potential targets for drug development.
5. Exploring the potential use of this compound as a cognitive enhancer in healthy individuals and elderly populations.
Conclusion
In conclusion, this compound is a promising compound that exhibits unique pharmacological properties that make it a promising candidate for scientific research. Its selective agonism of the α7 nAChR and neuroprotective and anti-inflammatory effects make it a potential therapeutic agent for various neurological disorders. Further research is needed to fully understand the potential applications of this compound in clinical settings.
Applications De Recherche Scientifique
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit neuroprotective and anti-inflammatory properties that make it a promising candidate for scientific research.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-4-7-17(12-14(13)2)22-11-10-19-18(20)15-5-8-16(21-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCMZXATMPAXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-benzimidazole](/img/structure/B4725789.png)

![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)



![ethyl 5-ethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4725833.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)
![2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4725849.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4725852.png)

![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)
